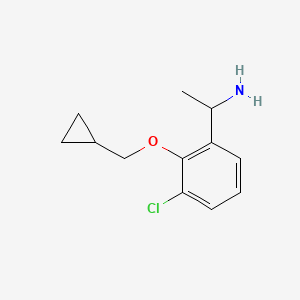

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine

Description

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine is a substituted phenylethylamine derivative featuring a chlorine atom at the phenyl ring’s 3-position and a cyclopropylmethoxy group at the 2-position. The cyclopropylmethoxy group introduces steric bulk and electronic effects that may enhance metabolic stability or receptor binding compared to simpler substituents.

Properties

IUPAC Name |

1-[3-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9/h2-4,8-9H,5-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXSRTVWHRWVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Cyclopropylmethoxy-Substituted Benzaldehyde Intermediate

The initial step involves synthesizing a key benzaldehyde precursor, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde , which serves as a building block for subsequent amination reactions.

-

- The process begins with the reaction of 4-nitrophenyl derivatives with cyclopropylmethanol derivatives, typically under catalytic conditions such as acid or base catalysis, to introduce the cyclopropylmethoxy group.

- The aldehyde functionality is introduced via oxidation of the corresponding alcohol or through a formylation process, such as Vilsmeier-Haack formylation, on the aromatic ring bearing the cyclopropylmethoxy substituent.

Conversion to Benzamide Derivative

The benzaldehyde intermediate is transformed into a benzamide, which is an essential precursor for amination:

-

- The aldehyde undergoes amination via reductive amination or amidation with ammonia or primary amines under catalytic conditions.

- The process often involves reduction of imines formed in situ, using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

-

- Patent WO2012147098A2 details the synthesis of related benzamide derivatives, involving steps like amidation and subsequent cyclization, which can be adapted for the target compound.

Introduction of the Chloro and Ethylamine Groups

The final key step involves attaching the chloro and amino groups to the aromatic ring and side chain:

-

- Aromatic chlorination is typically achieved via electrophilic substitution using chlorinating agents such as phosphorus oxychloride or sulfuryl chloride, selectively at the 3-position of the phenyl ring.

-

- The phenyl ring bearing the chloro substituent is subjected to nucleophilic aromatic substitution with ethylamine, often facilitated by a base like potassium carbonate in polar aprotic solvents such as acetonitrile.

- Alternatively, reductive amination of the aldehyde intermediate with ethylamine can be employed, followed by chlorination at the aromatic position.

-

- Patent CN102617340A suggests that amination steps are performed after chlorination, with purification via filtration and washing to obtain the final amine.

Final Purification and Characterization

- The crude product undergoes purification through recrystallization or chromatography.

- Characterization involves NMR, mass spectrometry, and HPLC to confirm purity and structure.

Data Table: Summary of Preparation Methods

Notes and Observations:

- The synthesis relies heavily on regioselective chlorination and nucleophilic substitution, which require controlled conditions to prevent over-chlorination or side reactions.

- The cyclopropylmethoxy group is introduced early to ensure its stability throughout subsequent reactions.

- The process emphasizes purity, with purification steps critical for pharmaceutical-grade compounds.

Chemical Reactions Analysis

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols or amines.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions

Major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives.

Scientific Research Applications

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylmethoxy group and the ethylamine side chain can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Chlorine at position 3 (meta) versus 4 (para) in ethylamine derivatives alters electronic distribution, impacting reactivity and intermolecular interactions .

Pharmacological and Functional Implications

- Target Compound: The cyclopropylmethoxy group may enhance stability against oxidative metabolism, extending half-life in vivo.

- Chloro Derivatives : 2-(3/4-Chlorophenyl)ethylamines are typically employed as building blocks for antihistamines or antidepressants but lack the steric complexity for targeted receptor modulation .

Biological Activity

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine, a compound with the CAS number 1784125-69-4, has garnered interest in various biological studies due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and a cyclopropylmethoxy group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Antiproliferative Effects

Research indicates that 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine exhibits notable antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.4 |

| CEM (T-Lymphocyte) | 22.6 |

| L1210 (Leukemia) | 18.9 |

These values suggest that the compound may serve as a lead in developing new anticancer therapies.

Antioxidant Activity

In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. In vitro assays have shown that it can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in HeLa cells, where an IC50 value of 15.4 µM was recorded. This study highlights the potential use of this compound in cancer treatment protocols .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that it may trigger programmed cell death via intrinsic pathways .

Comparative Analysis

When compared to structurally similar compounds, 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine shows enhanced potency against specific cancer lines. For example, derivatives lacking the cyclopropyl group displayed significantly higher IC50 values, indicating reduced efficacy.

| Compound | IC50 (µM) | Structural Feature |

|---|---|---|

| 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine | 15.4 | Cyclopropyl group |

| Derivative A | 30.2 | No cyclopropyl |

| Derivative B | 25.0 | No cyclopropyl |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine?

- Methodological Answer : A two-step synthesis is commonly employed:

Alkylation : React 3-chloro-2-hydroxy-phenyl-ethylamine with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C to introduce the cyclopropylmethoxy group .

Reductive Amination : Reduce a ketone precursor (e.g., 3-chloro-2-cyclopropylmethoxy-phenyl-propanone) using sodium cyanoborohydride or catalytic hydrogenation to form the ethylamine moiety .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. What characterization techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and cyclopropylmethoxy integration .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or GC-MS) .

- Elemental Analysis : Ensure stoichiometric consistency of C, H, N, and Cl .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis .

- Avoid exposure to moisture; use desiccants like silica gel in storage environments .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to enhance reaction kinetics .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to improve alkylation efficiency .

- Temperature Gradients : Use high-throughput screening to identify optimal reaction temperatures (e.g., 50–100°C) .

- Data Analysis : Compare yields via HPLC area-percent analysis and track byproducts using LC-MS .

Q. What strategies are effective for resolving enantiomers if the compound exhibits chirality?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases for enantiomeric separation .

- Diastereomeric Salt Formation : React the racemic mixture with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiomers .

- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or chiral HPLC .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Methodological Answer :

- Method Development : Optimize reverse-phase HPLC conditions (e.g., acetonitrile/water gradient) with UV detection at 220–280 nm .

- Validation Parameters :

- Linearity : R² ≥ 0.999 over 1–100 µg/mL.

- Recovery : Spike-and-recovery tests in biological matrices (e.g., plasma) to assess accuracy (90–110%) .

- LOQ/LOD : Establish limits of quantification/detection via signal-to-noise ratios .

Q. What mechanistic insights explain the reactivity of the chloro and cyclopropylmethoxy substituents?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro group deactivates the phenyl ring, directing electrophilic attacks to specific positions. Compare reactivity with non-chlorinated analogs .

- Steric Effects : The cyclopropylmethoxy group’s rigid structure may hinder nucleophilic substitution; use DFT calculations to model steric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.